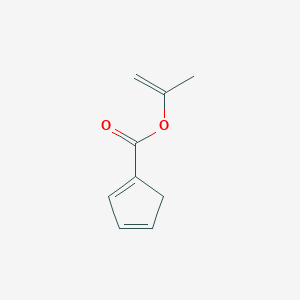
Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate, also known as cinnamyl cyclopentadiene carboxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate is not fully understood. However, it has been suggested that it may act as a free radical scavenger and inhibit the production of inflammatory cytokines. It has also been suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties in vitro. However, its effects in vivo have not been extensively studied. It has been suggested that it may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate is its ease of synthesis. It can be synthesized using readily available starting materials and simple reaction conditions. However, its low solubility in water and limited stability under acidic conditions may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate. One direction is the development of new synthetic methods for the production of this compound and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, its potential as a monomer for the synthesis of new polymers with unique properties could be explored.
Méthodes De Synthèse
Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate can be synthesized through a Diels-Alder reaction between cyclopentadiene and this compound acrylate. This reaction is facilitated by the use of a Lewis acid catalyst such as aluminum chloride or boron trifluoride. The resulting product is a yellowish liquid with a boiling point of 168-170°C.
Applications De Recherche Scientifique
Prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate has been studied for its potential applications in various fields. In the field of materials science, it has been used as a monomer for the synthesis of polymers with unique properties such as high thermal stability and optical activity. In the field of organic synthesis, it has been used as a building block for the synthesis of complex organic molecules. In the field of medicinal chemistry, it has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Propriétés
Numéro CAS |
116385-75-2 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
prop-1-en-2-yl cyclopenta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-7(2)11-9(10)8-5-3-4-6-8/h3-5H,1,6H2,2H3 |
Clé InChI |
ZKWNQHSKSYRZBG-UHFFFAOYSA-N |
SMILES |
CC(=C)OC(=O)C1=CC=CC1 |
SMILES canonique |
CC(=C)OC(=O)C1=CC=CC1 |
Synonymes |
1,3-Cyclopentadiene-1-carboxylicacid,2-propenylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)











